molecular formula C13H18O B14697655 2-(2-Phenylethyl)oxane CAS No. 22172-84-5

2-(2-Phenylethyl)oxane

Cat. No.: B14697655
CAS No.: 22172-84-5
M. Wt: 190.28 g/mol
InChI Key: HECMITDFILARKT-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)oxane, also referred to as 2-(2-phenylethyl)tetrahydropyran, is a six-membered oxygen-containing heterocyclic compound with a phenylethyl substituent at the 2-position. These compounds are notable for their diverse bioactivities, including anti-inflammatory, acetylcholinesterase inhibitory, and cytotoxic properties, which are influenced by substituent patterns on their core scaffolds.

Properties

CAS No.

22172-84-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-phenylethyl)oxane

InChI

InChI=1S/C13H18O/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2

InChI Key

HECMITDFILARKT-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)oxane typically involves the cyclization of appropriate precursors. One common method is the intramolecular O-vinylation of γ-bromohomoallylic alcohols using copper(I) iodide as a catalyst and 1,10-phenanthroline as a ligand in refluxing acetonitrile. This reaction proceeds via a 4-exo ring closure, yielding the desired oxane derivative in good to excellent yields .

Industrial Production Methods: Industrial production of 2-(2-Phenylethyl)oxane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenylethyl)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups into the oxane ring .

Scientific Research Applications

2-(2-Phenylethyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylethyl)oxane involves its interaction with molecular targets and pathways. For instance, in biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights key structural and functional distinctions between 2-(2-phenylethyl)chromones, oxirane-fused chromones, and other analogs. Below is a detailed analysis:

Structural Variations
  • 2-(2-Phenylethyl)chromones: These feature a chromone core (a benzopyran-4-one system) with a phenylethyl group at the 2-position. Substitutions on the chromone (e.g., methoxy, hydroxy) significantly modulate bioactivity. For example: 6,7-Dimethoxy-2-(2-phenylethyl)chromone (Compound 11) exhibits strong anti-inflammatory activity via NF-κB inhibition (IC₅₀: 12.5 μM) without cytotoxicity . 7-Methoxy-2-(2-phenylethyl)chromone (Compound 10) suppresses LPS-induced NO production in macrophages .
  • Oxirane-Fused Chromones: Derivatives like Rel-(1aR,2R,3R,7bS)-1a,2,3,7b-tetrahydro-2,3-dihydroxy-5-(2-phenylethyl)-7H-oxireno[f][1]benzopyran-7-one (Compound 17) incorporate an epoxide (oxirane) ring fused to the chromone system. These modifications enhance structural complexity and bioactivity, such as acetylcholinesterase inhibition (47.9% inhibition at 100 μM) .
  • Substituent effects on its bioactivity remain speculative but could mirror trends observed in chromones.

Key Observations :

  • Methoxy substitutions enhance anti-inflammatory activity in chromones .
  • Sesquiterpenes, while structurally distinct, lack comparable bioactivity in the same assays .
Analytical Characterization
  • Mass Spectrometry (MS): 2-(2-Phenylethyl)chromones undergo cleavage at the CH₂-CH₂ bond between the chromone and phenyl moieties, producing diagnostic fragment ions (e.g., m/z 91 for benzyl fragments) . A formula (30m + 16n = MW − 250) calculates methoxy (m) and hydroxy (n) group counts based on molecular weight (MW) .
  • Chromatography : LC-MS/MS is critical for resolving complex mixtures of chromones in agarwood, with retention times and fragmentation patterns aiding identification .

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